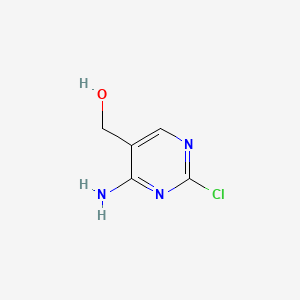

(4-Amino-2-chloropyrimidin-5-yl)methanol

Description

(4-Amino-2-chloropyrimidin-5-yl)methanol (CAS 857427-28-2) is a pyrimidine derivative with the molecular formula C₅H₆ClN₃O and a molecular weight of 159.57 g/mol. It is classified as a research-use chemical, with a purity >95%, and requires storage at -80°C (6-month stability) or -20°C (1-month stability) in solution form to prevent degradation .

Properties

IUPAC Name |

(4-amino-2-chloropyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1,10H,2H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJIJAPATQZNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-chloropyrimidin-5-yl)methanol typically involves the reaction of 2,4-dichloropyrimidine with ammonia, followed by the reduction of the resulting 4-amino-2-chloropyrimidine with a suitable reducing agent such as sodium borohydride . The reaction conditions generally include a solvent like ethanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-chloropyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, thiols, amines.

Major Products Formed

The major products formed from these reactions include:

Oxidation: (4-Amino-2-chloropyrimidin-5-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

(4-Amino-2-chloropyrimidin-5-yl)methanol is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Amino-2-chloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved include enzyme inhibition and modulation of receptor activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Stability and Handling

- The target compound requires stringent storage conditions (-80°C) compared to the methyl analog, which is stable at standard commercial storage temperatures. This suggests higher sensitivity to thermal or hydrolytic degradation .

- No stability data are available for the dimethylamino/methylthio analog, but the presence of a methylthio group may confer oxidative instability .

Research and Application Gaps

- Solubility and Pharmacokinetics: Comparative solubility studies in polar vs.

Biological Activity

(4-Amino-2-chloropyrimidin-5-yl)methanol is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a hydroxymethyl group, which are critical for its biological interactions. The presence of these functional groups allows for hydrogen bonding and interaction with various biological targets, including enzymes and receptors.

The mechanism of action of this compound involves:

- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways in microorganisms or cancer cells.

- Receptor Modulation : The compound may modulate receptor activities, influencing cellular responses and signaling pathways.

These interactions suggest its role as a potential lead compound for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. This is supported by studies that have explored its efficacy against various bacterial strains. For instance, modifications to similar pyrimidine derivatives have shown enhanced antibacterial activity, suggesting a promising avenue for further exploration in this area.

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies involving structural analogs have demonstrated that specific substitutions can lead to significant tumor inhibition. For example, compounds derived from similar structures have shown varying degrees of efficacy against different cancer cell lines, emphasizing the importance of chemical modifications in enhancing biological activity .

Case Studies

-

In Vivo Pharmacokinetics :

A study involving pharmacokinetic profiling in mice indicated that this compound had variable bioavailability and clearance rates compared to other compounds. The half-life was noted to be longer than some analogs, suggesting a potential for sustained action in vivo . -

Structure-Activity Relationship (SAR) :

Research focusing on SAR has revealed that the presence of the hydroxymethyl group is crucial for maintaining biological activity. Variations in substituents at the 2-position of the pyrimidine ring significantly influenced the antitumor efficacy of related compounds .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | , |

| Antitumor | Inhibitory effects on cancer cells | , |

| Enzyme Inhibition | Modulation of metabolic pathways | , |

Table 2: Pharmacokinetic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.